N-(hept-6-enyl)phthalimide
Overview
Description
N-(hept-6-enyl)phthalimide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(hept-6-enyl)phthalimide can be synthesized through the reaction of phthalic anhydride with hept-6-enylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid . The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where phthalic anhydride and hept-6-enylamine are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(hept-6-enyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of N-(hept-6-enyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, making it effective in various biological systems . It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of primary amines through the Gabriel synthesis.
Naphthalimide: Similar in structure but with a naphthalene ring, used in fluorescent dyes and as a building block in organic electronics.
Succinimide: Another cyclic imide, used in pharmaceuticals and as a precursor in organic synthesis.
Uniqueness
N-(hept-6-enyl)phthalimide is unique due to its hept-6-enyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-hept-6-enylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15(16)18/h2,6-7,9-10H,1,3-5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKKXENHRGBDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692863 | |
Record name | 2-(Hept-6-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923604-74-4 | |
Record name | 2-(Hept-6-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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